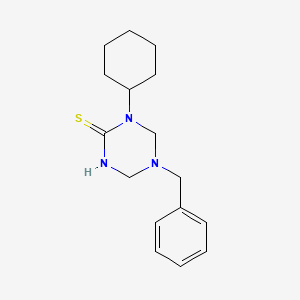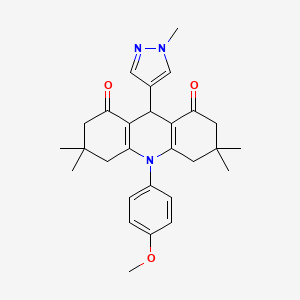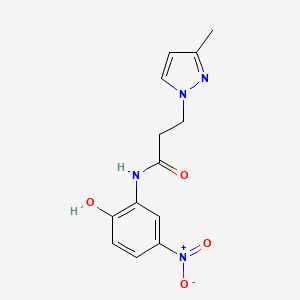![molecular formula C20H22N4O3S B10945931 2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B10945931.png)
2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-methoxypropyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a cyanophenoxy group, a benzoyl group, and a hydrazinecarbothioamide moiety.
Preparation Methods
The synthesis of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
When compared to similar compounds, 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[[3-[(4-cyanophenoxy)methyl]benzoyl]amino]-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C20H22N4O3S/c1-26-11-3-10-22-20(28)24-23-19(25)17-5-2-4-16(12-17)14-27-18-8-6-15(13-21)7-9-18/h2,4-9,12H,3,10-11,14H2,1H3,(H,23,25)(H2,22,24,28) |
InChI Key |
ZVVPPAVWTGZMDO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-(furan-2-ylmethyl)-4-{[3-(naphthalen-2-ylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10945851.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10945859.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10945860.png)


![(5E)-3-butyl-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10945887.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10945892.png)

![Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10945895.png)
![2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B10945898.png)


![1-(difluoromethyl)-3,5-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10945913.png)

